molecular formula C10H13NO3 B8671295 2-(2,3-Dihydrobenzo[1,4]dioxin-5-yloxy)ethylamine

2-(2,3-Dihydrobenzo[1,4]dioxin-5-yloxy)ethylamine

Cat. No. B8671295
M. Wt: 195.21 g/mol
InChI Key: WPGSNSJXDNFWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydrobenzo[1,4]dioxin-5-yloxy)ethylamine is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-Dihydrobenzo[1,4]dioxin-5-yloxy)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dihydrobenzo[1,4]dioxin-5-yloxy)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2,3-Dihydrobenzo[1,4]dioxin-5-yloxy)ethylamine

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethanamine

InChI

InChI=1S/C10H13NO3/c11-4-5-12-8-2-1-3-9-10(8)14-7-6-13-9/h1-3H,4-7,11H2

InChI Key

WPGSNSJXDNFWLM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC=C2OCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cleavage of the phthalimide group of the compound obtained in Step B is carried out in ethanol in the presence of an aqueous 98% hydrazine hydrate solution (2 eq. per 1.5 g of product). It is preferable to add the latter after 10 minutes' refluxing. When the reaction is complete, the alcohol is removed under reduced pressure. The dry residue is taken up in dichloromethane in the cold in order to precipitate the phthalic hydrazide that has formed. The latter may then be removed by filtration and the recovered and concentrated filtrate is washed several times to obtain the pule product by thin-layer chromatography.
Name
compound
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0 (± 1) mol
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reactant
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1.5 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 2-(2,3-dihydrobenzo[1,4]dioxin-5-yloxy)ethylazide (3.43 g, 0.016 mol) and triphenylphosphine (6.3 g, 0.023 mol) in tetrahydrofuran (50 ml) and water (2 ml) was allowed to stir for 18 hours at room temperature. The solvent was removed under vacuum. Chromatography (30% methanol-methylene chloride plus ammonium hydroxide) afford 1.93 g (62%) of product as a yellow oil. MS FAB m/e 196 (M+H)+
Name
2-(2,3-dihydrobenzo[1,4]dioxin-5-yloxy)ethylazide
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
62%

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